3-(Dimethylamino)propanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

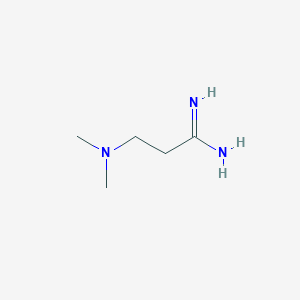

3-(Dimethylamino)propanimidamide is a chemical compound with the molecular formula C5H13N3 . It is also known as 3-Dimethylaminopropylamine . It is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .

Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanimidamide involves radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)propanimidamide dihydrochloride is represented by the linear formula C5 H13 N3 . 2 Cl H . The molecular weight of this compound is 188.1 .Chemical Reactions Analysis

The chemical reactions involving 3-(Dimethylamino)propanimidamide are quite complex. The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical form of 3-(Dimethylamino)propanimidamide dihydrochloride is solid . It has a molecular weight of 188.1 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Synthesis of Disperse Dyes

3-(Dimethylamino)propanimidamide is used in the synthesis of novel disperse dyes. These dyes are created by reacting enaminone derivatives with phenyldiazonium salt, resulting in colors that are used for dyeing polyester fabrics . The process involves temperatures between 70 and 130 °C, and the dyes exhibit good resistance to light, rubbing, perspiration, and washing fastness .

Antimicrobial Activities

The synthesized disperse dyes derived from 3-(Dimethylamino)propanimidamide have been tested for their antimicrobial activities. They show promising biological activity against various fungi, yeast, and Gram-positive and Gram-negative bacteria . This application is significant for the development of antimicrobial textiles.

Self-Cleaning Fabrics

Incorporating 3-(Dimethylamino)propanimidamide-based dyes into polyester fabrics can impart self-cleaning properties. This is achieved through the application of zinc oxide nanoparticles, which enhance the self-cleaning quality and improve the light fastness of the fabrics .

UV Protection

The treatment of polyester fabrics with 3-(Dimethylamino)propanimidamide-based dyes and zinc oxide nanoparticles can also enhance UV protection. This is particularly beneficial for outdoor textiles that require protection from harmful ultraviolet radiation .

Enhancement of Fabric Properties

The use of 3-(Dimethylamino)propanimidamide in the dyeing process can lead to the enhancement of various fabric properties. This includes increased resistance to environmental factors and improved durability of the textile products .

Safety And Hazards

3-Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is considered dangerous due to its flammability and potential to cause severe skin burns and eye damage .

Propriétés

IUPAC Name |

3-(dimethylamino)propanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYWOKKWHOKFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)

![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)

![(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide](/img/structure/B2757867.png)

![Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride](/img/structure/B2757869.png)

![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)